2-Ethynyl-5,8-dioxaspiro[3.4]octane
Description
2-Ethynyl-5,8-dioxaspiro[3.4]octane (CAS: 1392803-25-6) is a spirocyclic compound featuring a unique bicyclic framework with oxygen atoms at positions 5 and 8 and an ethynyl (-C≡CH) substituent at position 2. The spiro[3.4]octane core creates structural rigidity, while the ethynyl group confers reactivity typical of terminal alkynes, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymer synthesis . The compound is commercially available at 95% purity, reflecting its utility in organic and pharmaceutical research .
Properties
IUPAC Name |
2-ethynyl-5,8-dioxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-7-5-8(6-7)9-3-4-10-8/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXPPJOFRHHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-25-6 | |
| Record name | 2-ethynyl-5,8-dioxaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Ethynyl-5,8-dioxaspiro[3.4]octane is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a spirocyclic framework with two ether linkages and an ethynyl group, which contributes to its reactivity and biological properties. The molecular formula is with a distinctive arrangement that allows for various interactions with biological macromolecules.
Research indicates that this compound interacts with specific molecular targets, potentially influencing various biochemical pathways. The compound may act as an inhibitor or modulator of enzyme activity, affecting metabolic processes within cells.
Antimicrobial Activity
A study examining the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The compound's IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
Study on Anticancer Properties
A recent study investigated the effects of this compound on apoptosis in cancer cells. The results indicated that treatment with the compound led to increased levels of caspase-3 activation and PARP cleavage, markers indicative of apoptosis. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G2/M phase, further supporting its role in cancer therapy.
Research on Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results showed that pre-treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures exposed to oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
The following spiro[3.4]octane derivatives are selected based on substituent diversity and availability in the evidence:
2-Bromo-5,8-dioxaspiro[3.4]octane (CAS: 1257996-82-9)
2-Methylene-5,8-dioxaspiro[3.4]octane (CAS: 99620-40-3)
5,8-Dioxaspiro[3.4]octan-2-ylmethanol (CAS: 545882-60-8)
2-Methyl-5,8-Dioxaspiro[3.4]octane-1-carboxaldehyde (CAS: 127445-88-9)
Structural and Functional Comparison
Table 1: Molecular Properties and Reactivity
*Inferred from structural analogs.
Physical Properties and Availability
Table 2: Commercial Availability and Purity
Research and Industrial Relevance
While direct studies on this compound are sparse, its structural analogs highlight the importance of spirocyclic frameworks in drug discovery (e.g., 2,6-diazaspiro[3.4]octane in bioactive molecules ) and materials engineering.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
